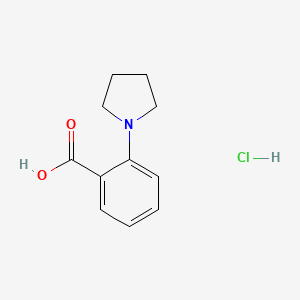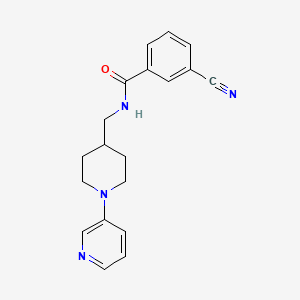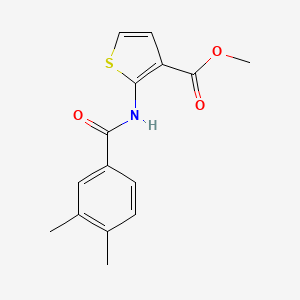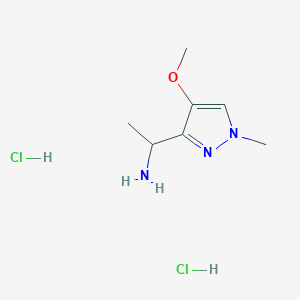
2-(Pyrrolidin-1-yl)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Pyrrolidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1855911-27-1 . It has a molecular weight of 227.69 . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 227.69 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Hydrogen-bonded Co-crystal Structure
Benzoic acid–pyrrolidin-1-ium-2-carboxylate exemplifies non-centrosymmetric co-crystallization, demonstrating how it co-crystallizes with l-proline to form a chiral space group. The structure reveals chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network. This study highlights the structural complexity and potential for designing new crystal forms with specific properties (Chesna et al., 2017).
Catalytic Applications
2-(Pyrrolidine-1-yl)benzoic acid derivatives have been used to synthesize water-soluble half-sandwich complexes with metals such as Ru, Rh, and Ir. These complexes are effective in catalytic transfer hydrogenation of carbonyl compounds in water, with glycerol as a hydrogen donor. This research showcases the compound's potential in environmentally friendly catalysis processes (Prakash et al., 2014).
Antimicrobial Studies
The synthesis and characterization of N-substituted pyridine hydrazide derivatives and their metal complexes with Co(II), Ni(II), and Cu(II) have been reported. These complexes exhibit significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Singh & Singh, 2012).
Corrosion Inhibition
Derivatives containing pyrazole moieties synthesized from pyridine and benzoic acid derivatives have shown to be effective corrosion inhibitors for mild steel in acidic media. This research indicates the potential use of these compounds in protecting metals from corrosion, which is crucial for extending the life of metal structures (El Hajjaji et al., 2018).
Luminescence and Magnetic Properties
The synthesis and characterization of lanthanide coordination complexes with derivatives of 3,5-dihydroxy benzoates, including studies on their photophysical properties, highlight the potential of these complexes in materials science, particularly for their luminescent and magnetic properties (Sivakumar et al., 2011).
Mechanism of Action
The mechanism of action of “2-(Pyrrolidin-1-yl)benzoic acid hydrochloride” is not specified in the available data. Pyrrolidine compounds are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-pyrrolidin-1-ylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSYYXAGSHMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)


![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)

![5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2959106.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2959117.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)
